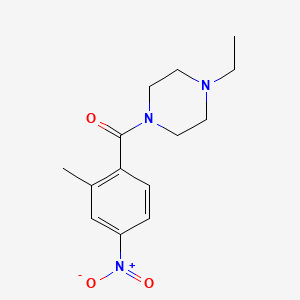
(4-Nitro-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with an ethyl group and a nitrophenyl group attached to a methanone moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone typically involves the reaction of 4-ethylpiperazine with 2-methyl-4-nitrobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone can undergo various chemical reactions, including:
Substitution: The methanone moiety can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Aplicaciones Científicas De Investigación
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperazine ring may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(4-ethylpiperazin-1-yl)-(2-methyl-4-aminophenyl)methanone: A reduced form of the original compound with an amino group instead of a nitro group.
(4-methylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone: A similar compound with a methyl group on the piperazine ring instead of an ethyl group.
Uniqueness
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The combination of the ethylpiperazine and nitrophenyl groups makes it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C14H19N3O3 |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-6-8-16(9-7-15)14(18)13-5-4-12(17(19)20)10-11(13)2/h4-5,10H,3,6-9H2,1-2H3 |
Clave InChI |
GJAQOTDQHKDYRP-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


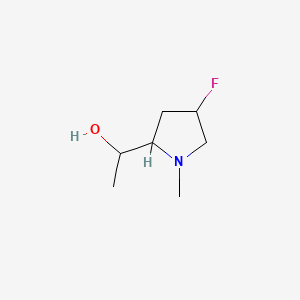
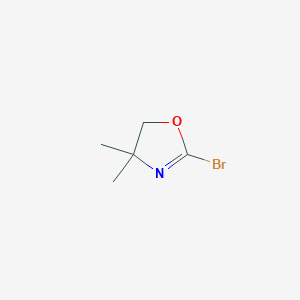
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
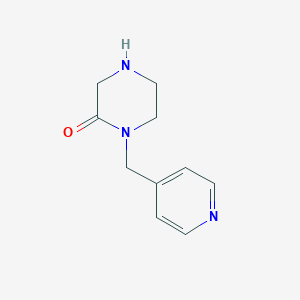
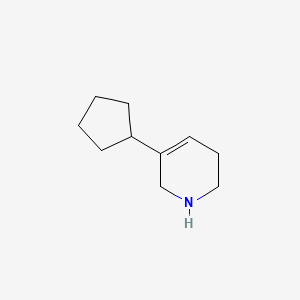
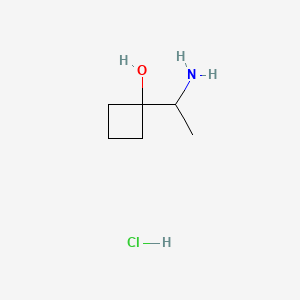
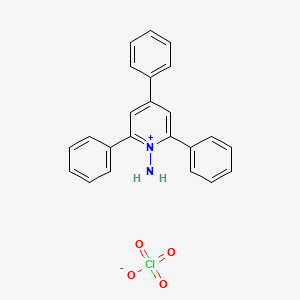
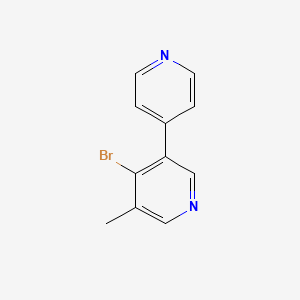

![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)
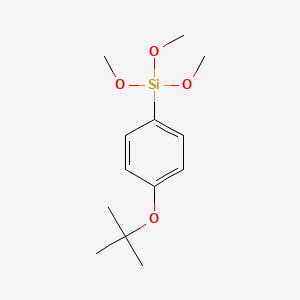

![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
